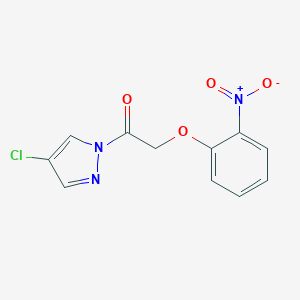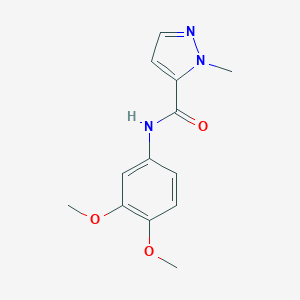![molecular formula C18H14N4OS B214287 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile selectively inhibits BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to selectively inhibit BTK with high potency and specificity. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to effectively suppress the activation and proliferation of B-cells, leading to the suppression of tumor growth and the amelioration of autoimmune and inflammatory disorders. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
实验室实验的优点和局限性
The advantages of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its high potency and specificity for BTK, as well as its favorable pharmacokinetic properties. 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of BTK in various biological processes. However, the limitations of using 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
未来方向
There are several future directions for the research on 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile. One potential direction is to investigate the efficacy of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in combination with other targeted therapies or chemotherapy agents for the treatment of B-cell malignancies. Another potential direction is to explore the role of BTK inhibition in the regulation of immune cell function and its potential use in the treatment of autoimmune and inflammatory disorders. Additionally, further studies are needed to elucidate the potential off-target effects and toxicity of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, and to optimize its dosing and administration for clinical use.
合成方法
The synthesis of 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves several steps, starting with the reaction of 3-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate to yield 2-amino-5-cyano-7-(3-methyl-2-thienyl)pyrido[2,3-d]pyrimidine. This intermediate is then reacted with 2-phenylglyoxal monohydrate in the presence of piperidine to form 5-amino-7-(3-methyl-2-thienyl)-2-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of ammonium acetate to yield 5-amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile.
科学研究应用
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been extensively studied for its potential use in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has shown potent anti-tumor activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has also been shown to inhibit the activation and proliferation of B-cells in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
属性
产品名称 |
5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
|---|---|
分子式 |
C18H14N4OS |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-amino-7-(3-methylthiophen-2-yl)-2-phenyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-24-15(10)13-12(9-19)16(20)23-18-14(13)21-17(22-18)11-5-3-2-4-6-11/h2-8,13H,20H2,1H3,(H,21,22) |
InChI 键 |
RKUGYJCTILBCDR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
规范 SMILES |
CC1=C(SC=C1)C2C(=C(OC3=C2NC(=N3)C4=CC=CC=C4)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)
![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)


![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
